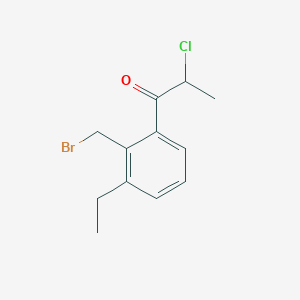

1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one

Beschreibung

1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one is a brominated and chlorinated aromatic ketone characterized by a propan-1-one backbone substituted with a 3-ethyl group and a bromomethyl moiety on the phenyl ring.

Eigenschaften

Molekularformel |

C12H14BrClO |

|---|---|

Molekulargewicht |

289.59 g/mol |

IUPAC-Name |

1-[2-(bromomethyl)-3-ethylphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C12H14BrClO/c1-3-9-5-4-6-10(11(9)7-13)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |

InChI-Schlüssel |

BTOJWKORTALSAV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=CC=C1)C(=O)C(C)Cl)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one typically involves the bromination of a precursor compound followed by chlorination. One common method involves the bromination of 2-ethylbenzyl alcohol using bromine in the presence of a catalyst such as sulfur or hydrogen sulfide. The resulting bromomethyl derivative is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) undergoes nucleophilic substitution (SN2 or SN1) due to its polar C–Br bond. Key reactions include:

The chloropropanone moiety (-COCH2Cl) also participates in nucleophilic substitution, though less readily than the bromomethyl group due to steric hindrance and electron-withdrawing effects of the ketone .

Oxidation and Reduction Reactions

The ketone group (-CO-) and halogen substituents enable redox transformations:

Oxidation

-

Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO4/H2SO4), the ketone oxidizes to a carboxylic acid derivative:

. -

Bromomethyl Oxidation : Using aqueous H2O2, the bromomethyl group converts to a hydroxymethyl group (-CH2OH).

Reduction

-

Ketone Reduction : Catalytic hydrogenation (H2/Pd) or NaBH4 reduces the ketone to a secondary alcohol:

. -

Debromination : Zn/HCl selectively removes the bromine atom, yielding 1-(2-Methyl-3-ethylphenyl)-2-chloropropan-1-one .

Elimination Reactions

Under basic conditions (e.g., KOH/EtOH), β-elimination occurs at the chloropropanone group, forming an α,β-unsaturated ketone:

.

This reaction is temperature-dependent, with optimal yields at 60–80°C .

Radical Reactions

In the presence of light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage, generating bromine radicals. These intermediates participate in chain reactions, such as:

-

Alkane Bromination : Reaction with alkanes (e.g., methane) produces bromoalkanes via radical propagation .

-

Polymerization : Acts as an initiator in vinyl polymerization due to radical generation .

Biological Interactions

While not a primary focus, the compound’s halogenated structure facilitates covalent interactions with biological nucleophiles (e.g., cysteine thiols in enzymes). This reactivity underpins its exploration in medicinal chemistry for targeted drug design.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity

Wirkmechanismus

The mechanism of action of 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl and chloropropanone groups are reactive sites that participate in substitution and addition reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Core Backbone and Substituent Positioning

- Target Compound : Features a propan-1-one group attached to a 2-(bromomethyl)-3-ethylphenyl ring. The ethyl group at the 3-position introduces steric bulk, while bromomethyl at the 2-position enhances electrophilicity.

- 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one () : Differs in substituent positions (bromomethyl at para, difluoromethyl at meta) and lacks an ethyl group. The difluoromethyl group increases electron-withdrawing effects and lipophilicity .

- 1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one () : Contains a trifluoromethoxy group at the 2-position, which enhances metabolic stability and electronegativity compared to the ethyl group in the target compound .

- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one () : Replaces the phenyl ring with a pyrazolone core, altering conjugation and reactivity due to the heterocyclic nitrogen .

Electronic and Steric Effects

- Bromomethyl vs. Chloro Groups : Bromine’s higher polarizability compared to chlorine may increase intermolecular interactions (e.g., halogen bonding) in the target compound.

- Fluorinated Analogues () : Fluorine substituents enhance thermal stability and lipophilicity, making these analogues more suited for drug design than the ethyl-containing target .

Comparative Syntheses

- Chalcone Derivatives (): Synthesized via Claisen-Schmidt condensation (e.g., 4-chloroacetophenone + benzaldehyde derivatives), followed by bromination .

- Pyrazolone Derivatives () : Prepared via cyclocondensation of hydrazines with diketones, followed by bromination .

- Fluorinated Analogues () : Likely involve nucleophilic aromatic substitution or Suzuki-Miyaura coupling for fluorine introduction .

Physical and Chemical Properties

Biologische Aktivität

1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one, a halogenated ketone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one is C12H14BrClO, with a molecular weight of approximately 289.6 g/mol. The compound features a bromomethyl group and a chloropropanone moiety, contributing to its unique reactivity and potential interactions with biological systems .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The halogen substituents (bromine and chlorine) enhance the compound's reactivity, allowing it to participate in nucleophilic substitution reactions that may affect proteins and nucleic acids. These interactions can lead to modulation of enzymatic activities or receptor functions, ultimately influencing cellular processes such as proliferation and apoptosis .

Anticancer Properties

Research has indicated that compounds similar to 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one exhibit significant anticancer activity. For instance, derivatives have shown efficacy in reducing cell viability in various cancer models, including non-small cell lung cancer (NSCLC) and breast cancer. The mechanism is believed to involve the induction of endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR), leading to cell death .

Table 1: Summary of Anticancer Activity

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Non-small cell lung cancer | 15 | Induction of ER stress | |

| Breast cancer | 20 | Activation of UPR | |

| Melanoma | 10 | Inhibition of cell proliferation |

Neurotoxicity Studies

In neuropharmacological studies, related compounds have been investigated for their neurotoxic effects. For example, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine has been shown to disrupt intracellular calcium levels in neuronal cells, suggesting a potential neurotoxic profile that warrants further investigation .

Table 2: Neurotoxicity Findings

| Compound Name | Effect on Calcium Levels | Reference |

|---|---|---|

| N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine | Decreased calcium response |

Case Studies

Several case studies have explored the therapeutic potential and safety profiles of halogenated ketones similar to 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one.

- Study on NSCLC : A study demonstrated that treatment with a related compound resulted in complete regression of tumors in NSCLC models, highlighting its potential as an effective therapeutic agent .

- Breast Cancer Research : Another study revealed that compounds with similar structures inhibited the growth of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.